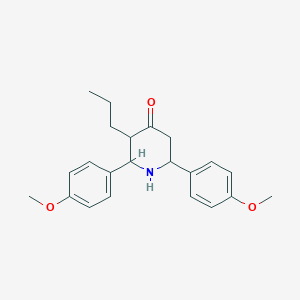![molecular formula C14H16N6 B15151027 N6-ethyl-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15151027.png)
N6-ethyl-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-ETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is known for its diverse biological activities, including antiparasitic, antifungal, antimicrobial, and antiproliferative properties . The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N6-ETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. Green synthesis methods have also been explored to minimize environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance production rates while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions
N6-ETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Aplicaciones Científicas De Investigación
N6-ETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N6-ETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as protein tyrosine kinases (PTKs). These interactions can inhibit the catalytic activity of PTKs, leading to the disruption of cellular processes like growth, differentiation, and survival . The compound’s ability to induce cell cycle arrest and apoptosis in cancer cells further highlights its potential as an anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Phenylpyrazolo[3,4-d]pyrimidine: Known for its antiparasitic, antifungal, and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds exhibit a range of biological activities, including enzyme inhibition and cytotoxicity.
Uniqueness
N6-ETHYL-1-METHYL-N4-PHENYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its specific structural modifications, which enhance its biological activity and selectivity. Its ability to inhibit multiple targets and induce apoptosis in cancer cells makes it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C14H16N6 |
|---|---|
Peso molecular |
268.32 g/mol |
Nombre IUPAC |
6-N-ethyl-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H16N6/c1-3-15-14-18-12(17-10-7-5-4-6-8-10)11-9-16-20(2)13(11)19-14/h4-9H,3H2,1-2H3,(H2,15,17,18,19) |
Clave InChI |
BKVUDQDKUYNPPB-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B15150955.png)
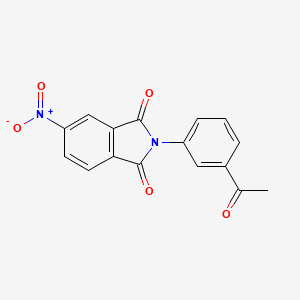
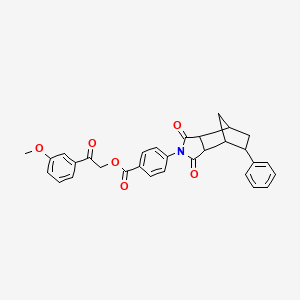
![2-(1,2,3,3a,4,6,7,7a-octahydro-3'H-spiro[4,7-methanoindene-5,2'-[1,3,4]thiadiazol]-5'-yl)phenol](/img/structure/B15150987.png)
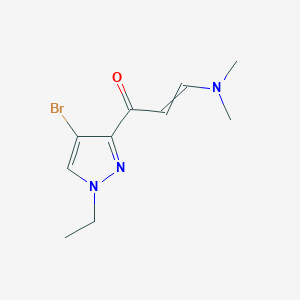

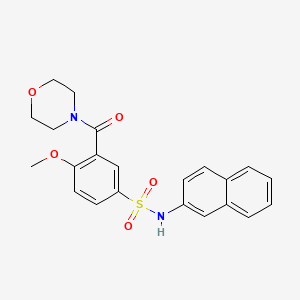
![methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate](/img/structure/B15151018.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B15151021.png)

![methyl N~6~-[(benzyloxy)carbonyl]lysylalanylphenylalanylphenylalaninate](/img/structure/B15151032.png)
![Bis[4-(4-azidophenoxy)phenyl]methanone](/img/structure/B15151037.png)
